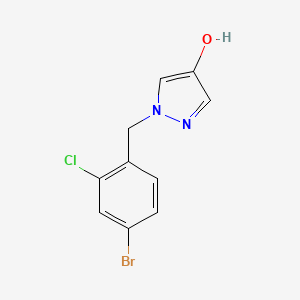

1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol

Overview

Description

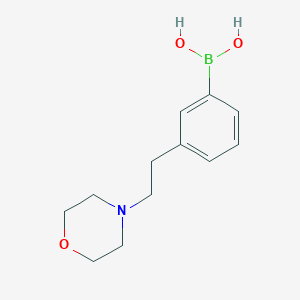

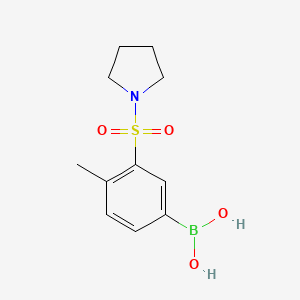

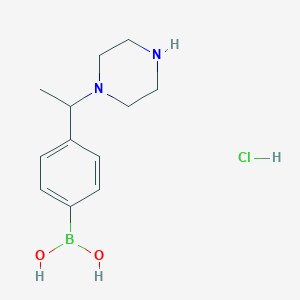

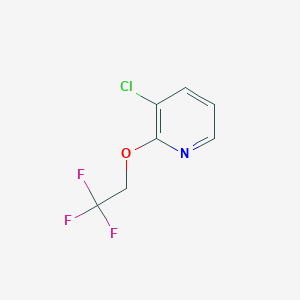

The compound “1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol” is a chemical compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “1H” in the name indicates the position of a hydrogen atom. The “4-Bromo-2-chlorobenzyl” part suggests that a benzyl group with bromine and chlorine substituents is attached to the pyrazole ring .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, “(S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran”, was synthesized using 5-bromo-2-chlorobenzoic acid as the starting material .

Scientific Research Applications

Chemical Synthesis and Characterization

1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol and its derivatives are valuable in the field of chemical synthesis. The synthesis of these compounds often involves bromination, chlorination, or metalation reactions, providing a path for the creation of various pyrazole derivatives. For instance, the synthesis of 4-bromo-1-phenyl-1H-pyrazol-3-ol involves the treatment of 1-phenylpyrazol-3-ol with bromine under specific conditions, leading to the formation of mono- or dibromo derivatives (Nedzelskytė et al., 2007). These derivatives can further undergo transformations, such as acetylation, to form O-acetyl derivatives, showcasing the compound's versatility in chemical reactions and the potential for creating a variety of chemical entities (Kleizienė et al., 2009).

Crystallography and Molecular Structure

The molecular structure and crystallography of these compounds are significant for understanding their chemical properties. For example, the study of 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde revealed specific dihedral angles between the pyrazole ring and the bromophenyl and chlorophenyl rings, providing insights into the compound's molecular geometry (Li et al., 2012). Understanding these structural details is crucial for predicting the compound's behavior in various chemical reactions and potential applications.

Biological Activities

Research has also explored the biological activities of related pyrazole derivatives. For instance, certain 3,5-diphenyl-1H-pyrazole derivatives have been found to exhibit remarkable analgesic activity in mice, alongside other moderate activities, such as hypotensive and anti-inflammatory effects in rats (Bondavalli et al., 1988). This suggests the potential of this compound derivatives for therapeutic uses, although further studies would be needed to explore this aspect comprehensively.

Catalysis and Nanoparticle Synthesis

Compounds like this compound also show promise in catalysis and nanoparticle synthesis. For example, palladium(II) complexes of pyrazolated thio/selenoethers have been synthesized, and these complexes demonstrated efficiency in catalyzing Suzuki-Miyaura coupling reactions. Moreover, they served as precursors for the synthesis of palladium-selenium and palladium-sulfide nanoparticles (Sharma et al., 2013). The versatility of these compounds in such applications highlights their potential in materials science and nanotechnology.

properties

IUPAC Name |

1-[(4-bromo-2-chlorophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN2O/c11-8-2-1-7(10(12)3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLOSVKXHPKQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408857.png)

![ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408858.png)